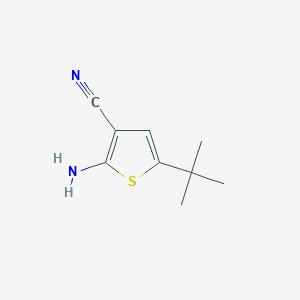

2-Amino-5-tert-butylthiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-tert-butylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)7-4-6(5-10)8(11)12-7/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFAVMVIIZCRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Tert Butylthiophene 3 Carbonitrile and Its Precursors

Established Reaction Pathways for Thiophene (B33073) Formation

The formation of the 2-aminothiophene scaffold is primarily accomplished through a few robust and well-documented reaction types. These pathways offer reliable access to the desired heterocyclic system from readily available starting materials.

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.orgarkat-usa.org This multi-component condensation involves an α-methylene carbonyl compound (an aldehyde or ketone), an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. wikipedia.org For the specific synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile, the logical precursors would be pivalaldehyde (to introduce the tert-butyl group at the 5-position), malononitrile (to provide the amino and carbonitrile groups at the 2- and 3-positions, respectively), and elemental sulfur.

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. wikipedia.orgnih.gov This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring. wikipedia.orgnih.gov The versatility of the Gewald reaction allows for the preparation of a wide array of 2-aminothiophene derivatives by simply varying the starting carbonyl and nitrile components. arkat-usa.org

The Gewald reaction is a classic example of a multi-component reaction (MCR), a strategy that enhances synthetic efficiency by combining three or more reactants in a single pot to form a product that incorporates portions of all starting materials. nih.govnih.gov MCRs are highly valued in synthetic chemistry for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov The synthesis of 2-aminothiophenes is particularly well-suited to MCR strategies, as demonstrated by the numerous variations of the Gewald reaction. nih.gov

Researchers have developed four-component Gewald reactions to create even more complex thiophene scaffolds in a single step. tandfonline.com These strategies underscore the power of MCRs to provide efficient and environmentally friendly pathways to functionalized heterocycles, minimizing waste and avoiding the need to isolate intermediates. nih.govnih.gov

Beyond the standard Gewald reaction, other synthetic routes also rely on the cyclization of nitrile-containing intermediates with sulfur reagents. One such approach involves the reaction of α-bromochalcones with cyanothioacetamide, which proceeds through a Michael-type addition followed by an intramolecular cyclization to form a dihydrothiophene intermediate that can be subsequently aromatized. nih.gov

Alternative methods have been developed that utilize functionalized alkynes as precursors. For instance, metal-catalyzed heterocyclization of S-containing alkyne substrates can lead to the formation of the thiophene ring. nih.gov Another strategy involves the base-induced ring opening of a 2-(1,3-dithiolan-2-ylidene)-4-ynenitrile, which generates an enethiolate that subsequently undergoes a 5-exo-dig cyclization to form the thiophene ring. nih.gov These methods, while sometimes requiring more specialized starting materials, offer alternative disconnections for the construction of the thiophene core.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and selectivity of 2-aminothiophene synthesis are highly dependent on the specific reaction conditions employed. Extensive research has been dedicated to optimizing parameters such as solvent, temperature, and the choice of catalyst.

The choice of solvent can significantly impact the rate and yield of the Gewald reaction. A variety of solvents have been explored, including polar protic solvents like ethanol and methanol, polar aprotic solvents like DMF, and even water, to develop greener reaction conditions. nih.govorganic-chemistry.orgthieme-connect.com In one study optimizing the synthesis of a 2-aminothiophene from cyclohexanone and malononitrile, a mixture of ethanol and water (9:1) was found to be an excellent medium, providing high yields in a short time. thieme-connect.comthieme-connect.com Reactions in pure water or other polar solvents like DMSO and DMF have also been investigated, sometimes showing rapid reaction but lower yields. thieme-connect.comthieme-connect.com

Temperature is another critical parameter. While some reactions can proceed at room temperature, particularly with highly reactive substrates or efficient catalysts, moderate heating is often required. nih.gov Optimization studies show a clear correlation between temperature and reaction time. For a model Gewald reaction, increasing the temperature from 70 °C to 100 °C dramatically reduced the reaction time from 3 hours to 25 minutes while achieving a higher yield. thieme-connect.comthieme-connect.com However, excessively high temperatures can sometimes lead to decomposition and lower isolated yields. beilstein-journals.org

Table 1: Effect of Solvent and Temperature on a Model Gewald Reaction Reaction: Cyclohexanone, Malononitrile, and Sulfur

| Solvent | Temperature (°C) | Time | Yield (%) |

| Water | 100 | 2 h | 78% |

| Methanol | 100 | 1.5 h | 86% |

| Ethanol | 100 | 1 h | 92% |

| Ethanol/Water (9:1) | 100 | 25 min | 96% |

| DMF | 100 | 20 min | 65% |

| DMSO | 100 | 15 min | 71% |

| Ethanol/Water (9:1) | Room Temp | 24 h | Trace |

| Ethanol/Water (9:1) | 70 | 3 h | 84% |

This table is generated based on data for a representative Gewald reaction reported in the literature. thieme-connect.comthieme-connect.com

Catalysts are crucial for facilitating the Gewald reaction, which often proceeds poorly or not at all in their absence. thieme-connect.comiau.ir Traditionally, stoichiometric amounts of basic catalysts like morpholine or triethylamine were used. arkat-usa.orgiau.ir However, modern approaches focus on using catalytic amounts of more efficient and environmentally benign catalysts.

A wide range of catalysts have been successfully employed:

Organocatalysts: L-proline has been identified as an effective, green, and cost-effective catalyst for the Gewald reaction, promoting high yields under mild conditions with low catalyst loading (e.g., 10 mol%). organic-chemistry.org

Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, various solid catalysts have been developed. These include ZnO nanoparticles, NaAlO2, CaO, and nanostructured Na2CaP2O7. nih.goviau.irderpharmachemica.com These catalysts are often robust, reusable, and promote the reaction efficiently under reflux conditions, sometimes in green solvents like water or ethanol. iau.irderpharmachemica.com

Conjugate Acid-Base Pair Catalysts: Piperidinium borate has been introduced as a "truly catalytic" system for the Gewald reaction. thieme-connect.com Acting as a conjugate acid-base pair, it effectively catalyzes the reaction at loadings of 20 mol%, leading to excellent yields and allowing for catalyst recycling. thieme-connect.comthieme-connect.com

The catalyst's role is primarily to facilitate the initial Knoevenagel condensation, which is often the rate-limiting step. organic-chemistry.org The choice of catalyst can significantly influence reaction times, with more efficient systems reducing completion times from hours to minutes.

Table 2: Comparison of Different Catalysts in Gewald-type Syntheses

| Catalyst | Catalyst Loading | Solvent | Temperature | Typical Yield (%) |

| L-proline | 10 mol% | DMF | 60 °C | ~84% |

| CaO | 1.0 mmol | Ethanol | Reflux | Good |

| Nano-ZnO | 2.5 mol% | - | 100 °C | 37-86% |

| Na2CaP2O7 | 0.2 g | Water | Reflux | High |

| Piperidinium Borate | 20 mol% | Ethanol/Water | 100 °C | ~96% |

This table is a compilation of data from various studies on 2-aminothiophene synthesis. nih.govorganic-chemistry.orgthieme-connect.comiau.irderpharmachemica.com

Atom Economy and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile, particularly via the Gewald reaction, aims to reduce the environmental impact by improving atom economy, using safer solvents, and employing catalytic and energy-efficient methods.

Atom Economy: The Gewald reaction is inherently atom-economical as it is a multicomponent reaction where the majority of the atoms from the reactants are incorporated into the final product. The theoretical atom economy can be calculated as:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100%

For the synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile from pivalaldehyde, malononitrile, and sulfur, the byproducts are typically water and, depending on the specific mechanism and reaction conditions, potentially some sulfur-containing side products. Maximizing the incorporation of sulfur into the thiophene ring is key to achieving high atom economy.

Green Solvents and Catalysts: Traditional Gewald reactions often utilize polar aprotic solvents like dimethylformamide (DMF) or methanol and basic catalysts such as triethylamine or piperidine. arkat-usa.org Green chemistry approaches focus on replacing these with more environmentally benign alternatives.

Water as a Solvent: The use of water as a solvent in the presence of a suitable catalyst can significantly improve the green credentials of the synthesis. nih.gov

Recyclable Catalysts: Heterogeneous catalysts, such as functionalized polymers or inorganic supports, can be easily recovered and reused, minimizing waste. nih.gov For instance, metal-organic frameworks (MOFs) have been explored as efficient and recyclable catalysts for similar multicomponent reactions. nih.gov

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, using ball-milling, is another effective green strategy. This method can lead to high yields in shorter reaction times and eliminates the need for solvent purification and disposal.

Energy Efficiency:

Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of the Gewald reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods. wikipedia.org This can contribute to a more energy-efficient process.

Table 1: Comparison of Green Chemistry Approaches for Gewald Synthesis

| Feature | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Solvent | DMF, Methanol | Water, Ethanol, or Solvent-free | Reduced toxicity and environmental impact, easier workup. |

| Catalyst | Triethylamine, Piperidine | Recyclable solid catalysts (e.g., MOFs), basic ionic liquids | Catalyst can be recovered and reused, reducing waste and cost. |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Faster reaction rates, reduced energy consumption. |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile from a laboratory scale to a larger, preparative scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions:

Exothermicity: The Gewald reaction can be exothermic, particularly during the initial Knoevenagel condensation. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems becomes critical.

Mixing: Effective mixing is essential to ensure homogeneity of the reaction mixture, especially when dealing with solid reactants like sulfur. Inadequate mixing can lead to localized overheating and the formation of byproducts. The type of agitator and its speed need to be optimized for the larger reaction volume.

Addition Rates: The rate of addition of reactants, particularly the base catalyst, may need to be carefully controlled on a larger scale to manage the reaction exotherm.

Work-up and Purification:

Product Isolation: In the laboratory, product isolation is often achieved by precipitation upon pouring the reaction mixture into water, followed by filtration. researchgate.net On a larger scale, the volume of water required and the filtration process need to be managed efficiently. The choice of filtration equipment (e.g., filter press) becomes important.

Purification: Recrystallization is a common method for purifying the crude product. The selection of an appropriate solvent system that is both effective for purification and suitable for large-scale use (considering factors like cost, safety, and ease of recovery) is a key consideration.

Safety and Environmental Considerations:

Reagent Handling: The safe handling of flammable solvents, corrosive bases, and finely divided sulfur powder is paramount on a larger scale. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.

Waste Management: The generation and disposal of waste streams, including solvent waste and aqueous filtrates, need to be managed in an environmentally responsible and cost-effective manner. Solvent recovery and recycling should be considered.

Table 2: Key Scale-Up Parameters and Challenges

| Parameter | Laboratory Scale Consideration | Preparative Scale Challenge | Mitigation Strategy |

| Heat Transfer | Simple heating/cooling baths | Potential for runaway reactions due to poor surface area to volume ratio. | Use of jacketed reactors with efficient cooling systems; controlled addition of reagents. |

| Mass Transfer | Magnetic or overhead stirring | Inefficient mixing leading to non-uniform reaction conditions. | Optimization of agitator design and speed; use of baffles in the reactor. |

| Isolation | Precipitation and vacuum filtration | Handling large volumes of slurry and solvent. | Use of industrial-scale filtration equipment (e.g., centrifuge, filter press). |

| Safety | Small quantities, manageable risks | Increased risk associated with larger quantities of hazardous materials. | Thorough process safety analysis (e.g., HAZOP); implementation of robust safety protocols. |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Tert Butylthiophene 3 Carbonitrile

Transformations Involving the 2-Amino Group

The 2-amino group is a versatile functional handle, behaving as a potent nucleophile and a precursor to the synthetically useful diazonium salt. Its reactivity is central to the construction of a wide range of derivatives.

Acylation and Alkylation Reactions

The nucleophilic nature of the 2-amino group allows it to readily participate in acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds smoothly to yield the corresponding N-acylated 2-aminothiophenes. This transformation is fundamental for introducing a variety of carbonyl-containing moieties, which can alter the electronic properties of the molecule or serve as intermediates for further cyclization reactions. For instance, reacting 2-Amino-5-tert-butylthiophene-3-carbonitrile with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-acetamido-5-tert-butylthiophene-3-carbonitrile.

Alkylation: In contrast to acylation, the direct N-alkylation of 2-aminothiophenes has been reported to be challenging to achieve under mild conditions. rsc.org Many conventional methods require forcing conditions, which can lead to side reactions or decomposition. rsc.org However, methodologies have been developed to circumvent these difficulties. One effective strategy involves the initial acylation of the amino group, followed by alkylation of the resulting amide under basic conditions (e.g., using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF), and subsequent hydrolysis to yield the N-alkylated product. rsc.org This indirect route provides a milder pathway to otherwise difficult-to-access N-alkyl-2-aminothiophenes.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | 2-Acetamido-5-tert-butylthiophene-3-carbonitrile | Pyridine, CH₂Cl₂, 0 °C to RT |

| Acylation | Acetic Anhydride | 2-Acetamido-5-tert-butylthiophene-3-carbonitrile | Pyridine, Reflux |

| Alkylation (Indirect) | 1. Acetic Anhydride 2. Methyl Iodide 3. NaOH (hydrolysis) | 2-(Methylamino)-5-tert-butylthiophene-3-carbonitrile | 2. Cs₂CO₃, TBAI, DMF |

Condensation Reactions for Schiff Base Formation

The primary amino group of 2-Amino-5-tert-butylthiophene-3-carbonitrile readily condenses with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, acid-catalyzed conditions, where the catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group. The subsequent dehydration of the carbinolamine intermediate yields the stable C=N double bond of the Schiff base. This reaction is a cornerstone for creating molecular hybrids that link the aminothiophene core to other aromatic or heterocyclic systems. researchgate.netmdpi.com

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | 2-(Benzylideneamino)-5-tert-butylthiophene-3-carbonitrile |

| 4-Methoxybenzaldehyde | 2-((4-Methoxybenzylidene)amino)-5-tert-butylthiophene-3-carbonitrile |

| Acetone | 2-(Isopropylideneamino)-5-tert-butylthiophene-3-carbonitrile |

| Cyclohexanone | 2-(Cyclohexylideneamino)-5-tert-butylthiophene-3-carbonitrile |

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amino group into a diazonium salt is a pivotal transformation in organic synthesis. This is achieved by treating 2-Amino-5-tert-butylthiophene-3-carbonitrile with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgdergipark.org.tr The resulting thiophene-2-diazonium salt is a highly versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, many of which are introduced through copper-catalyzed reactions. masterorganicchemistry.com

Sandmeyer Reactions: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the formation of the fluoro derivative. masterorganicchemistry.com

Azo Coupling: The diazonium salt can also act as an electrophile, reacting with electron-rich aromatic compounds (like phenols or anilines) in azo coupling reactions to form brightly colored azo compounds. dergipark.org.tr

Formation of Fused Heterocyclic Systems (e.g., Pyrimidine (B1678525), Triazole)

The juxtaposition of the amino group at C-2 and the carbonitrile group at C-3 makes 2-Amino-5-tert-butylthiophene-3-carbonitrile an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[2,3-d] rsc.orgnih.govnih.govtriazines.

Pyrimidine Ring Formation: Thieno[2,3-d]pyrimidines can be constructed through various cyclization strategies. A common and straightforward method involves the reaction of the 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407), which serves as a source for the two carbon atoms and one nitrogen atom required to complete the pyrimidine ring. cu.edu.eg Alternatively, reaction with other small molecules like nitriles or isothiocyanates can lead to differently substituted thienopyrimidines. nih.govtubitak.gov.tr These fused systems are of significant interest in medicinal chemistry. ijacskros.comrsc.orgnih.gov

Triazole/Triazine Ring Formation: A fused triazine ring can be synthesized via diazotization of the 2-amino group. Treatment of the 2-aminothiophene precursor with sodium nitrite in an acidic medium, such as acetic acid, leads to the formation of the diazonium salt which then undergoes intramolecular cyclization to yield a stable 5,6,7,8-tetrahydrobenzo researchgate.netarkat-usa.orgthieno[2,3-d] rsc.orgnih.govnih.govtriazin-4(3H)-one. ekb.eg This provides a direct route to the thieno[2,3-d] rsc.orgnih.govnih.govtriazine core. researchgate.net

Reactions at the 3-Carbonitrile Group

The carbonitrile (cyano) group is a valuable functional group that can be transformed into several other functionalities, most notably carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The carbonitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions.

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) leads to the formation of the corresponding carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. Subsequent tautomerization and further water attack on the intermediate amide lead to the final carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms a carboxylate salt and ammonia (B1221849). The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting amide intermediate is then further hydrolyzed under the basic conditions. A final acidification step is required to protonate the carboxylate salt and isolate the free 2-Amino-5-tert-butylthiophene-3-carboxylic acid.

Reduction to Aldehydes or Amines

The nitrile group (-C≡N) of 2-amino-5-tert-butylthiophene-3-carbonitrile is a key functional handle that can be readily reduced to afford either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.orgchemistrysteps.com

Reduction to Primary Amines: Complete reduction of the nitrile to a primary amine (aminomethyl group) is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). ucalgary.cacommonorganicchemistry.com The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by an aqueous workup to yield 2-amino-5-tert-butyl-3-(aminomethyl)thiophene. chemistrysteps.com

Alternatively, catalytic hydrogenation offers a more scalable and often safer method for this transformation. wikipedia.orgucalgary.ca This process involves reacting the thiophene (B33073) derivative with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.comresearchgate.net To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde requires milder and more controlled reaction conditions to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this conversion. wikipedia.orgchemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and involves the addition of one equivalent of DIBAL-H. commonorganicchemistry.com The mechanism entails the formation of an intermediate imine-aluminum complex, which is stable at low temperatures. Subsequent hydrolysis during aqueous workup liberates the desired 2-amino-5-tert-butylthiophene-3-carbaldehyde. wikipedia.orgchemistrysteps.com Another classic, though less common, method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Table 1: Reagents for Nitrile Group Reduction

| Desired Product | Reagent | Typical Conditions |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Ether (e.g., THF, Et₂O), followed by aqueous workup ucalgary.ca |

| Primary Amine | Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni or Pd/C, pressure, often with NH₃ wikipedia.orgcommonorganicchemistry.com |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or THF, low temperature (-78 °C), followed by aqueous workup chemistrysteps.comcommonorganicchemistry.com |

| Aldehyde | Stephen Aldehyde Synthesis (SnCl₂/HCl) | Anhydrous ether, HCl gas, followed by hydrolysis wikipedia.org |

Cycloaddition Reactions (e.g., with Azides)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides (R-N₃) to form tetrazole derivatives. This reaction is a powerful tool for introducing a metabolically stable, acidic functional group often used as a carboxylic acid bioisostere in medicinal chemistry. The reaction of 2-amino-5-tert-butylthiophene-3-carbonitrile with an azide (B81097), such as sodium azide in the presence of a Lewis acid or an ammonium salt, would yield the corresponding 5-(2-amino-5-tert-butylthiophen-3-yl)tetrazole.

Pinner Reaction for Imidate Formation

The Pinner reaction provides a classical method for converting nitriles into imidates (also known as imino ethers). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating 2-amino-5-tert-butylthiophene-3-carbonitrile with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. wikipedia.orgorganic-chemistry.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. The product is an alkyl imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.org

These Pinner salts are valuable synthetic intermediates that can be subsequently hydrolyzed to form esters, or reacted with ammonia or amines to yield amidines. wikipedia.org This reactivity makes the Pinner reaction a versatile strategy for further functionalization of the C3 position.

Functionalization of the Thiophene Ring System

The thiophene ring in 2-amino-5-tert-butylthiophene-3-carbonitrile is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the ring are numbered starting from the sulfur atom as position 1. The compound has substituents at positions 2, 3, and 5, leaving the C4 position as the sole site for substitution. The reactivity and regioselectivity of the ring are governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and position of substitution on the thiophene ring are dictated by the attached groups. wikipedia.orgmasterorganicchemistry.com The 2-amino group is a powerful activating, ortho-para directing group due to its ability to donate electron density via resonance. The 5-tert-butyl group is a weakly activating, ortho-para directing group through an inductive effect. Conversely, the 3-carbonitrile group is a deactivating, meta-directing group due to its electron-withdrawing nature.

Given that the C2, C3, and C5 positions are already substituted, the only available position for electrophilic attack is C4. The directing effects of the substituents converge to influence the reactivity of this position. The C4 position is meta to the strongly activating amino group and ortho to the deactivating nitrile group. While the amino group's activating influence is strong, its directing effect to the ortho (C3) and para (C5) positions is blocked. Therefore, electrophilic substitution will exclusively occur at the C4 position. Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would yield the 4-halo derivative.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) is significantly less common than EAS on electron-rich aromatic systems like thiophene. wikipedia.org This reaction requires a strong nucleophile and a leaving group (typically a halide) on the aromatic ring. wikipedia.org Furthermore, the ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). lumenlearning.comlibretexts.org

The parent compound, 2-amino-5-tert-butylthiophene-3-carbonitrile, does not have a suitable leaving group and is electron-rich due to the amino group, making it unreactive towards NAS. However, if the C4 position is first functionalized with a halogen via EAS (e.g., to form 4-bromo-2-amino-5-tert-butylthiophene-3-carbonitrile), subsequent NAS becomes feasible. The electron-withdrawing nitrile group at the adjacent C3 position (ortho to the new leaving group) would facilitate the reaction by stabilizing the anionic intermediate. lumenlearning.com Strong nucleophiles like alkoxides, thiolates, or amines could then displace the halide at the C4 position.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the late-stage functionalization of heterocyclic cores. For 2-amino-5-tert-butylthiophene-3-carbonitrile, these reactions would first require the introduction of a halide or triflate group, typically at the C4 position via electrophilic substitution.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com Reacting the 4-halo derivative with various aryl or vinyl boronic acids would allow for the synthesis of a wide range of 4-aryl or 4-vinyl substituted thiophenes. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This method would enable the introduction of an alkynyl substituent at the C4 position of the halogenated thiophene precursor.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org Applying this reaction to the 4-halo derivative would allow for the attachment of various vinyl groups at the C4 position.

Table 2: Cross-Coupling Reactions of 4-Halo-2-amino-5-tert-butylthiophene-3-carbonitrile

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura wikipedia.org | R-B(OH)₂ (Boronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Thiophene-Aryl/Vinyl |

| Sonogashira wikipedia.org | R-C≡CH (Terminal alkyne) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Thiophene-Alkynyl |

| Heck organic-chemistry.org | Alkene (e.g., Styrene) | Pd(0) catalyst, Base (e.g., Et₃N) | Thiophene-Vinyl |

Synthetic Utility in Building Complex Molecular Architectures

The strategic positioning of amino and cyano functional groups on the thiophene ring of 2-amino-5-tert-butylthiophene-3-carbonitrile renders it a versatile building block in synthetic organic chemistry. This compound serves as a valuable precursor for the construction of a variety of complex molecular architectures, particularly fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the enaminonitrile moiety allows for a range of chemical transformations, including cyclization, cycloaddition, and multicomponent reactions, providing access to diverse molecular scaffolds.

The primary synthetic utility of 2-aminothiophene derivatives, including the 5-tert-butyl analog, lies in their role as precursors to thieno[2,3-d]pyrimidines. nih.govnih.govnih.gov These fused heterocyclic systems are present in a variety of biologically active molecules. The synthesis of the initial 2-aminothiophene core is most commonly achieved through the Gewald reaction, a one-pot multicomponent condensation of a ketone (or aldehyde), an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. For 2-amino-5-tert-butylthiophene-3-carbonitrile, this would involve the reaction of pinacolone, malononitrile, and sulfur.

Once formed, 2-amino-5-tert-butylthiophene-3-carbonitrile can undergo further reactions to build more complex structures. A prevalent strategy is the cyclocondensation with various C1-electrophiles to construct the fused pyrimidine ring. For instance, reaction with formamide or formic acid can yield the corresponding thieno[2,3-d]pyrimidin-4-one. Similarly, treatment with isothiocyanates can lead to the formation of thieno[2,3-d]pyrimidine-2-thiones, which can be further functionalized.

The amino group can act as a nucleophile, reacting with a variety of electrophiles, while the cyano group can participate in cyclization reactions. This dual reactivity allows for the construction of diverse heterocyclic rings fused to the thiophene core.

The following table summarizes some of the key transformations of 2-aminothiophene-3-carbonitriles, which are applicable to the 5-tert-butyl derivative, leading to the formation of complex molecular architectures.

| Starting Material | Reagent(s) | Product Type | Ref. |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Urea | Thieno[2,3-d]pyrimidin-4-amine | sciencescholar.us |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Thiourea | 2-Thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine | sciencescholar.us |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Isothiocyanates | N-substituted-4-amino-thieno[2,3-d]pyrimidine-2(1H)-thione | mdpi.com |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Chloroacetyl chloride | 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 2-Amino-5-tert-butylthiophene-3-carbonitrile | Formaldehyde (B43269), Primary Amine | Hexahydrothieno[2,3-d]pyrimidine | nih.gov |

These reactions highlight the utility of 2-amino-5-tert-butylthiophene-3-carbonitrile as a scaffold for generating molecular diversity. The resulting complex molecules, particularly the thieno[2,3-d]pyrimidine (B153573) derivatives, are known to exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory effects. nih.govnih.govijacskros.comresearchgate.neted.ac.uk For example, various substituted thieno[2,3-d]pyrimidines have been investigated as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, this scaffold is recognized as a "privileged structure" in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. nih.goved.ac.uk The tert-butyl group at the 5-position of the thiophene ring can be a key structural feature, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final complex molecules.

In addition to the construction of thieno[2,3-d]pyrimidines, the reactive nature of 2-amino-5-tert-butylthiophene-3-carbonitrile allows for its participation in other types of synthetic strategies. For instance, multicomponent reactions involving this building block can lead to the rapid assembly of complex and diverse molecular libraries. The amino and cyano groups can react sequentially or in a concerted manner with other reactants to form novel heterocyclic systems.

While specific, detailed research findings exclusively on the derivatization of 2-amino-5-tert-butylthiophene-3-carbonitrile are not extensively available in the public domain, the well-established reactivity patterns of analogous 2-aminothiophene-3-carbonitriles provide a strong foundation for its synthetic utility. The examples provided in the table are representative of the types of complex molecular architectures that can be accessed from this versatile starting material. Further research into the specific applications of the 5-tert-butyl derivative will likely continue to uncover novel compounds with interesting biological and material properties.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Tert Butylthiophene 3 Carbonitrile Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of atoms, multi-dimensional techniques are required for a complete and unambiguous assignment of complex structures like substituted aminothiophenes.

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, revealing through-bond and through-space connectivities that are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For a derivative of 2-Amino-5-tert-butylthiophene-3-carbonitrile, a COSY spectrum would be relatively simple for the core structure due to the single proton on the thiophene (B33073) ring (H4), which would not show any correlations. However, if substituents with adjacent protons are present, COSY is vital for establishing their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This is critical for assigning carbon signals. For the title compound, an HSQC spectrum would show a cross-peak between the thiophene proton (H4) and its corresponding carbon (C4), as well as correlations for any protons on substituents and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This allows for the connection of molecular fragments. Key expected HMBC correlations for 2-Amino-5-tert-butylthiophene-3-carbonitrile would include:

The nine equivalent protons of the tert-butyl group correlating to the quaternary carbon of the group and to the C5 carbon of the thiophene ring.

The thiophene H4 proton correlating to carbons C2, C3, C5, and the nitrile carbon.

The protons of the amino group correlating to carbons C2 and C3. These correlations unambiguously establish the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding. It is particularly useful for determining stereochemistry and conformation. For a relatively rigid structure like the thiophene ring, NOESY can confirm the proximity of substituents to each other and to the thiophene proton.

Interactive Table: Expected 2D NMR Correlations for 2-Amino-5-tert-butylthiophene-3-carbonitrile

| Proton(s) | COSY Correlations | HSQC/HMQC Correlations (Carbon) | HMBC Correlations (Carbon) |

| H4 (Thiophene) | None | C4 | C2, C3, C5, CN |

| -C(CH₃)₃ | None | -C(C H₃)₃ | C (CH₃)₃, C5 |

| -NH₂ | None | None | C2, C3 |

The chemical shifts (δ) in ¹³C and ¹⁵N NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about bonding and functional groups.

¹³C NMR: The chemical shifts for 2-Amino-5-tert-butylthiophene-3-carbonitrile can be predicted based on established ranges for substituted thiophenes and other functional groups. compoundchem.comlibretexts.orgoregonstate.edu The electron-donating amino group at C2 and the electron-withdrawing nitrile group at C3 significantly influence the chemical shifts of the thiophene ring carbons. The tert-butyl group's carbons will appear in the aliphatic region.

¹⁵N NMR: With advancements in NMR technology, natural abundance ¹⁵N NMR has become more accessible. researchgate.net It provides direct insight into the electronic structure of nitrogen-containing functional groups. For this molecule, two distinct signals would be expected: one for the amino (-NH₂) group and one for the nitrile (-C≡N) group. The chemical shift of the amino nitrogen is influenced by its hybridization and degree of electron delocalization into the thiophene ring, while the nitrile nitrogen appears in a characteristic downfield region. science-and-fun.de

Interactive Table: Predicted ¹³C and ¹⁵N NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm, rel. to CH₃NO₂) |

| C2 | 160 - 170 | - |

| C3 | 90 - 100 | - |

| C4 | 115 - 125 | - |

| C5 | 155 - 165 | - |

| -C≡N | 115 - 120 | - |

| -C (CH₃)₃ | 30 - 35 | - |

| -C(C H₃)₃ | 30 - 35 | - |

| -NH₂ | - | -300 to -330 |

| -C≡N | - | -130 to -145 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For derivatives of 2-aminothiophene, X-ray analysis reveals key structural features. nih.gov The thiophene ring is typically found to be essentially planar. The analysis can confirm the substitution pattern and provide exact measurements of the C-S, C-C, C-N, and C≡N bond lengths. Furthermore, this technique elucidates the intermolecular forces that govern the crystal packing. In the case of 2-Amino-5-tert-butylthiophene-3-carbonitrile, strong intermolecular N-H···N hydrogen bonds are expected between the amino group of one molecule and the nitrile nitrogen of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chains in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation patterns observed in mass spectrometry, particularly under electron ionization (EI), offer valuable structural information. wikipedia.orglibretexts.org The molecular ion (M•+) peak confirms the molecular weight. For 2-Amino-5-tert-butylthiophene-3-carbonitrile, the fragmentation is dictated by the stability of the resulting ions and neutral fragments. nih.govwhitman.edu A predominant fragmentation pathway involves the cleavage of a methyl group from the tert-butyl substituent, resulting in a highly stable tertiary carbocation. This typically gives rise to a prominent peak at [M-15]⁺. Other potential fragmentations include the loss of the entire tert-butyl group or cleavage of the nitrile moiety.

Expected Fragmentation Pathways:

M•+ → [M - CH₃]⁺ + •CH₃: Loss of a methyl radical to form a stable cation is a highly favored pathway.

M•+ → [M - C₄H₉]⁺ + •C₄H₉: Loss of the tert-butyl radical.

M•+ → [M - HCN]•+: Loss of hydrogen cyanide from the ring system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. core.ac.uk These two techniques are often complementary.

For 2-Amino-5-tert-butylthiophene-3-carbonitrile, the spectra would be characterized by several key absorption bands:

Amino (-NH₂) Group: Two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration typically appears around 1600-1640 cm⁻¹. core.ac.uk

Nitrile (-C≡N) Group: A sharp, intense absorption band corresponding to the C≡N stretch is a hallmark of this functional group, typically appearing in the 2210-2260 cm⁻¹ range. researchgate.net This band is often strong in both IR and Raman spectra.

tert-Butyl and Thiophene C-H Bonds: Aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹, while the aromatic C-H stretch of the thiophene proton is found just above 3000 cm⁻¹.

Thiophene Ring: C=C stretching vibrations within the aromatic ring occur in the 1400-1550 cm⁻¹ region. C-S stretching modes are typically weaker and appear at lower wavenumbers. iosrjournals.org

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Amino (-NH₂) | N-H Scissoring | 1600 - 1640 | Medium-Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| Thiophene Ring | C-H Stretch | 3050 - 3150 | Medium-Weak |

| tert-Butyl Group | C-H Stretch | 2850 - 2970 | Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties of Derivatives

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of the 2-aminothiophene ring gives rise to characteristic absorptions, typically due to π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents. The electron-donating amino group and the electron-withdrawing nitrile group extend the conjugation and typically cause a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene. nih.govrsc.org

Many substituted aminothiophene and aminopyridine derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. sciforum.net Fluorescence spectroscopy provides information about the excited state of the molecule. The fluorescence emission spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key photophysical properties. These properties are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide insights into the charge distribution in the molecule's ground and excited states. sciforum.net For derivatives of 2-Amino-5-tert-butylthiophene-3-carbonitrile, the presence of both a strong donor (-NH₂) and acceptor (-C≡N) group suggests potential intramolecular charge transfer (ICT) character upon excitation, which often leads to interesting and environmentally sensitive fluorescence properties. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Amino 5 Tert Butylthiophene 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the quantum mechanical properties of molecules. For 2-Amino-5-tert-butylthiophene-3-carbonitrile, DFT calculations offer a detailed understanding of its fundamental characteristics at the electronic level. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. researchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A fundamental step in computational analysis is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of its atoms. nih.gov For 2-Amino-5-tert-butylthiophene-3-carbonitrile, this process yields crucial information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The optimized geometry reveals a non-planar structure for the molecule. nih.gov

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. nih.govscirp.org The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests a higher propensity for chemical reactions. mdpi.com In the case of 2-Amino-5-tert-butylthiophene-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich aminothiophene ring, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the thiophene (B33073) ring. This distribution of frontier orbitals indicates that the molecule can participate in charge transfer interactions. scirp.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution within a molecule. researchgate.net The MEP surface is color-coded to identify regions of varying electron density. Areas with a negative electrostatic potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For 2-Amino-5-tert-butylthiophene-3-carbonitrile, the MEP map would be expected to show a high negative potential around the nitrogen atom of the amino group and the cyano group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the tert-butyl group would likely exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This detailed mapping of the electronic landscape allows for the prediction of how the molecule will interact with other reagents. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can be employed to predict various spectroscopic properties of 2-Amino-5-tert-butylthiophene-3-carbonitrile, including its vibrational and electronic spectra. researchgate.net Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of vibrational modes observed in experimental spectra. researchgate.netderpharmachemica.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data, providing a more detailed understanding of the molecule's vibrational behavior. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. derpharmachemica.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. materialsciencejournal.org These theoretical predictions can help to interpret the electronic structure and transitions within the molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3444 | 3561 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3326 | 3439 | Symmetric stretching of the N-H bonds. |

| C≡N Stretch | 2202 | 2213 | Stretching of the carbon-nitrogen triple bond. |

| C-H Stretch | 2985 | 2983 | Stretching of the carbon-hydrogen bonds in the tert-butyl group. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 2-Amino-5-tert-butylthiophene-3-carbonitrile. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, intermediates, and transition states. nih.gov

For instance, in the synthesis of related aminothiophenes, DFT calculations have been used to study the mechanism of the Gewald reaction. nih.gov This involves identifying the transition states for each step of the reaction, such as the initial nucleophilic addition and the subsequent cyclization. The activation energies calculated for these transition states can determine the rate-limiting step of the reaction. nih.gov This detailed mechanistic understanding is crucial for optimizing reaction conditions and improving synthetic yields.

Molecular Dynamics Simulations for Conformational Studies of Derivatives

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. arxiv.org For derivatives of 2-Amino-5-tert-butylthiophene-3-carbonitrile, MD simulations can be used to explore their conformational landscape. By simulating the motion of the molecule at a given temperature, researchers can observe how different parts of the molecule move and interact. ucsd.edu

This is particularly useful for understanding the flexibility of the molecule and the relative stability of different conformers. For example, MD simulations could be used to study the rotation of the tert-butyl group or the inversion of the amino group. The insights gained from these simulations can be important for understanding how the molecule might bind to a receptor or interact with a solvent. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While a detailed discussion of biological outcomes is beyond the scope of this article, the principles of QSAR can be applied to understand how structural modifications to 2-Amino-5-tert-butylthiophene-3-carbonitrile affect its chemical properties.

In a QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates these descriptors with a particular chemical property, such as reactivity or solubility. This model can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Computational Approaches for Designing Novel Derivatives

Computational chemistry has emerged as a powerful tool in the rational design of novel therapeutic agents, allowing for the prediction of molecular properties and biological activities before their actual synthesis. These theoretical investigations help in prioritizing lead candidates, thereby saving significant time and resources in the drug discovery pipeline. For a scaffold like 2-aminothiophene, computational studies provide deep insights into its structural, electronic, and pharmacokinetic properties, guiding the design of new derivatives with enhanced efficacy and specificity. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this process.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in understanding the fundamental properties of a compound like 2-Amino-5-tert-butylthiophene-3-carbonitrile, which dictates its reactivity and interaction with biological targets.

DFT calculations can determine various molecular properties and reactivity descriptors:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. For instance, in a related compound, methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be about 4.537 eV, indicating high chemical reactivity. mdpi.com

Molecular Electrostatic Potential (ESP) : ESP maps illustrate the charge distribution within a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is vital for predicting how a molecule will interact with a biological receptor, guiding the design of derivatives that can form favorable electrostatic interactions.

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify the reactivity of the designed derivatives.

By modifying the substituents on the 2-aminothiophene core and recalculating these parameters, chemists can systematically design derivatives with desired electronic properties for enhanced biological activity.

Table 1: Hypothetical DFT-Calculated Properties for Designed Derivatives

| Derivative | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Parent | -H | -5.89 | -1.25 | 4.64 | 3.45 |

| Derivative A | -NO₂ at C4 | -6.21 | -2.10 | 4.11 | 5.80 |

| Derivative B | -OCH₃ at C4 | -5.65 | -1.10 | 4.55 | 3.98 |

| Derivative C | -Cl at C4 | -6.05 | -1.45 | 4.60 | 4.12 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how DFT can be used to compare potential derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for designing derivatives of 2-Amino-5-tert-butylthiophene-3-carbonitrile that can effectively bind to a specific biological target.

The process involves:

Receptor and Ligand Preparation : Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and building the 3D structures of the designed 2-aminothiophene derivatives.

Docking Simulation : Using software like AutoDock, the derivatives are placed into the binding site of the receptor, and various conformations are sampled. nih.gov

Scoring and Analysis : The different poses are "scored" based on their binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. semanticscholar.org The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket, are then analyzed. nih.govsemanticscholar.org

For example, in studies on related thiophene derivatives, molecular docking has been used to design inhibitors for targets like butyrylcholinesterase (BChE) and VEGFR-2. researchgate.netresearchgate.net The simulations revealed key interactions with amino acid residues in the catalytic or allosteric sites of the enzymes. researchgate.net By understanding these interactions, researchers can rationally add or modify functional groups on the parent molecule to improve binding affinity and selectivity.

Table 2: Example Molecular Docking Results for Hypothetical Derivatives Targeting Protein Kinase X

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| Parent | -6.5 | LYS-78, ASP-145 | 1 |

| Derivative D | -8.2 | LYS-78, GLU-91, ASP-145 | 3 |

| Derivative E | -7.1 | LYS-78, TYR-80 | 1 |

| Derivative F | -9.5 | LYS-78, GLU-91, ILE-93, ASP-145 | 4 |

Note: This table represents illustrative data to show how docking results are used to rank and select promising new chemical structures.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of newly designed, unsynthesized derivatives.

The development of a QSAR model involves:

Data Set : A collection of 2-aminothiophene derivatives with experimentally determined biological activities is required.

Descriptor Calculation : Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the series.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed activity.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to predict the biological activity of novel derivatives of 2-Amino-5-tert-butylthiophene-3-carbonitrile based solely on their calculated descriptors. This allows for the virtual screening of a large number of potential structures and the selection of the most promising candidates for synthesis and testing. For instance, 2D QSAR models have been successfully applied to predict the anticancer activity of thiopyrimidine-5-carbonitrile derivatives. researchgate.net

Applications of 2 Amino 5 Tert Butylthiophene 3 Carbonitrile As a Synthetic Building Block and Functional Precursor

Synthetic Utility in the Construction of Complex Heterocyclic Scaffolds for Medicinal Chemistry Research

The 2-aminothiophene core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govnih.govnih.gov The specific functional arrangement of 2-amino-5-tert-butylthiophene-3-carbonitrile, with its adjacent amino and cyano groups, allows it to be an ideal starting point for the construction of fused heterocyclic systems through cyclocondensation reactions.

Precursor for Pharmacologically Relevant Ring Systems

The 2-aminothiophene-3-carbonitrile (B183302) scaffold is a well-established synthon for creating fused pyrimidine (B1678525) rings, leading to the formation of thieno[2,3-d]pyrimidines. nih.govnih.govscielo.br This class of compounds is of significant pharmacological interest. The synthesis typically involves the reaction of the aminonitrile with reagents like formamide (B127407) or orthoesters, which provide the necessary carbon atom to close the pyrimidine ring. The resulting thieno[2,3-d]pyrimidine (B153573) core is found in molecules explored for various therapeutic applications.

Another significant application of 2-aminothiophene derivatives is in the synthesis of thieno-benzodiazepines. nih.gov For instance, a structural analogue, 2-amino-5-methylthiophene-3-carbonitrile, is a key intermediate in the synthesis of Olanzapine, an atypical antipsychotic medication. nih.gov The synthetic route involves the condensation of the aminothiophene with a suitable aminobenzene derivative to construct the seven-membered diazepine (B8756704) ring fused to the thiophene (B33073) core.

| Starting Material | Reagent(s) | Resulting Ring System | Pharmacological Relevance |

| 2-Aminothiophene-3-carbonitrile derivative | Formamide, Formic Acid, or Orthoesters | Thieno[2,3-d]pyrimidine | Core of various kinase inhibitors, anti-inflammatory, and antimicrobial agents. nih.govnih.gov |

| 2-Aminothiophene-3-carbonitrile analogue | 2-Fluoronitrobenzene followed by reduction | Thieno[2,3-b] nih.govnih.govbenzodiazepine | Scaffold for antipsychotic drugs like Olanzapine. nih.gov |

Synthesis of Bioisosteres and Analogues for Structural Exploration

In drug design, the concept of bioisosterism involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, often leading to improved pharmacological profiles. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring. psu.edu Its similar size and electronic properties allow it to mimic the phenyl group in interactions with biological targets, while offering a different metabolic profile and potentially new intellectual property.

The use of 2-amino-5-tert-butylthiophene-3-carbonitrile allows medicinal chemists to replace a corresponding substituted aminobenzonitrile scaffold in a lead compound. psu.eduresearchgate.net This strategy is employed to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and circumvent metabolic liabilities associated with the phenyl ring. For example, replacing a quinazoline (B50416) ring system with a thienopyrimidine bioisostere has been shown to enhance the biological activities of certain compounds. researchgate.net The tert-butyl group, in particular, can be used to probe specific hydrophobic pockets in a target protein's binding site.

Role in the Development of Advanced Materials

The electronic properties and reactive nature of 2-amino-5-tert-butylthiophene-3-carbonitrile also make it a valuable component in the field of materials science, particularly for organic electronics and pigments.

Monomer for Conductive Polymers and Organic Semiconductors

Thiophene-based polymers, such as polythiophenes, are among the most studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. cmu.edunih.gov The 2-aminothiophene unit can be incorporated into conjugated polymer backbones. More significantly, the tert-butyl substituent plays a crucial role in this application. Bulky side groups like tert-butyl are often introduced onto thiophene monomers to increase their solubility in common organic solvents. nih.gov This improved solubility is essential for solution-based processing techniques, such as spin-coating or inkjet printing, which are used to fabricate thin-film electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ntu.edu.tw

The polymerization of thiophene derivatives can be achieved through various cross-coupling reactions, such as Stille or Suzuki coupling, to create well-defined, regioregular polymers. cmu.educmu.edu The incorporation of monomers derived from 2-amino-5-tert-butylthiophene-3-carbonitrile can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymer, fine-tuning it for specific applications.

| Property influenced by tert-butyl group | Rationale | Application Impact |

| Solubility | The bulky, non-polar alkyl group disrupts intermolecular packing, making the polymer more soluble in organic solvents. nih.gov | Enables solution-processing for large-area and low-cost fabrication of organic electronic devices. ntu.edu.tw |

| Morphology | Influences the solid-state packing and thin-film microstructure of the semiconductor. | Affects charge carrier mobility and overall device performance. |

| Stability | The tert-butyl groups can sterically hinder reactions that might degrade the polymer backbone. nih.gov | Potentially increases the operational lifetime of organic electronic devices. |

Precursor for Organic Dyes and Pigments (synthesis and optical properties)

The 2-aminothiophene moiety is a common building block for heterocyclic azo dyes. ariviyalpublishing.comsapub.org These dyes are known for their bright shades and good fastness properties, making them valuable alternatives to anthraquinone-based colorants. ariviyalpublishing.com The synthesis involves diazotization of the amino group on the thiophene ring, followed by coupling with a suitable electron-rich aromatic or heterocyclic component.

The resulting azo dye's color and photophysical properties are determined by the electronic nature of the entire conjugated system. The 2-amino-3-carbonitrile substitution pattern on the thiophene ring acts as a strong electron-donating group, which can be paired with various coupling components to create a "push-pull" electronic structure. This structure is known to cause a bathochromic shift (a shift to longer wavelengths), resulting in colors ranging from red to blue and even into the near-infrared (NIR) region. nih.govsapub.org The specific optical properties, such as the maximum absorption wavelength (λmax), are highly dependent on the substituents of both the thiophene precursor and the coupling partner. mdpi.com

Applications in Supramolecular Chemistry (as a component in self-assembling systems)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. Thiophene-peptide conjugates have emerged as a fascinating class of molecules that self-assemble into well-defined nanostructures such as fibers, sheets, and vesicles. nih.govfrontiersin.orgtandfonline.com

In this context, 2-amino-5-tert-butylthiophene-3-carbonitrile can serve as a functional starting point for synthesizing such conjugates. The amino group provides a handle for peptide coupling, allowing the thiophene unit to be linked to a peptide sequence. The resulting conjugate combines the electronic properties of the thiophene block with the self-assembly capabilities directed by the peptide block. tandfonline.com The primary driving forces for the assembly are typically hydrogen bonding between the peptide backbones (leading to structures like β-sheets) and π-π stacking interactions between the thiophene rings. frontiersin.orgnih.gov The specific nanostructure that forms can be controlled by the peptide sequence, the length of the thiophene block, and external conditions like the solvent. nih.govnih.gov These self-assembled materials are being explored for applications in organic electronics and biomaterials. tandfonline.comacs.org

Ligands in Coordination Chemistry and Catalysis

The versatility of the 2-aminothiophene core structure allows for its functionalization to create ligands with tailored properties for specific catalytic applications. The amino and cyano groups of 2-Amino-5-tert-butylthiophene-3-carbonitrile offer potential coordination sites. The lone pair of electrons on the amino group's nitrogen atom and the nitrogen atom of the nitrile group can donate to a metal center, forming coordination complexes.

Research on analogous aminothiophene compounds has shown their ability to form stable complexes with various transition metals. For instance, studies on related 2-aminothiophene derivatives have demonstrated their capacity to act as bidentate or even polydentate ligands. The coordination can occur through the amino nitrogen and the thiophene sulfur, or through the amino and cyano nitrogens, depending on the specific metal ion and reaction conditions.

The tert-butyl group at the 5-position of the thiophene ring is a bulky substituent that can impart specific steric properties to the ligand. This steric hindrance can play a crucial role in controlling the coordination geometry around the metal center and can influence the substrate selectivity in a catalytic reaction.

Although detailed research findings and data tables for the coordination and catalytic applications of 2-Amino-5-tert-butylthiophene-3-carbonitrile are not available, the foundational principles of coordination chemistry and the known reactivity of related compounds suggest its potential as a precursor for the development of novel ligands and catalysts. Further research in this area would be necessary to fully elucidate its capabilities and to provide the specific data required for a comprehensive analysis.

Future Research Directions and Emerging Opportunities for 2 Amino 5 Tert Butylthiophene 3 Carbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminothiophenes has traditionally been dominated by the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. nih.govresearchgate.net While effective, research is now pivoting towards more sustainable and versatile methods that offer improved efficiency, reduced waste, and greater structural diversity. nih.gov

Future explorations in this area include:

Metal-Free Approaches: To enhance the green chemistry profile of thiophene (B33073) synthesis, methods that avoid metal catalysts are being developed. These often employ elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions, minimizing metal toxicity and waste. nih.gov

Metal-Catalyzed Methods: The use of transition metals like copper, indium, and rhodium has significantly advanced the synthesis of complex thiophene derivatives. These methods provide high regioselectivity and can accommodate a wide array of functional groups, enabling the construction of intricate molecular architectures. nih.gov

| Synthetic Strategy | Key Features | Advantages | Reference |

| Gewald Reaction | One-pot condensation of a carbonyl, active nitrile, and sulfur. | High synthetic availability for aromatic 2-aminothiophenes. | nih.govresearchgate.net |

| Metal-Free Synthesis | Utilizes reagents like elemental sulfur or potassium sulfide. | Advances green chemistry by minimizing metal toxicity. | nih.gov |

| Modified MCRs | One-pot synthesis with varied starting materials. | Reduces synthetic steps, waste, and enhances efficiency. | nih.gov |

| Metal-Catalyzed Synthesis | Employs copper, indium, or rhodium catalysts. | High regioselectivity and broad functional group tolerance. | nih.gov |

Discovery of Unprecedented Reactivity Patterns of the Core Scaffold

The 2-aminothiophene core is a versatile platform for constructing a variety of heterocyclic and polycyclic systems. nih.gov Future research will focus on uncovering novel reactivity patterns beyond established transformations. A key area of interest is the use of the inherent functionality of the 2-amino-3-carbonitrile motif to participate in novel cyclization and functionalization reactions.